![molecular formula C38H28O8S4 B15123555 Tetramethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate](/img/structure/B15123555.png)
Tetramethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyl 4,4’,4’‘,4’‘’-[[2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl]tetrabenzoate is a complex organic compound with the molecular formula C38H28O8S4 and a molecular weight of 740.88 g/mol This compound is characterized by its unique structure, which includes four benzoate groups attached to a central bi(1,3-dithiolylidene) core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 4,4’,4’‘,4’‘’-[[2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl]tetrabenzoate typically involves the reaction of 4,5-bis(4-methoxycarbonylphenyl)-1,3-dithiol-2-ylidene with appropriate reagents under controlled conditions . The reaction is carried out in a solvent such as dichloromethane, with the addition of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification methods to ensure the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetramethyl 4,4’,4’‘,4’‘’-[[2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl]tetrabenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoate groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.
Wissenschaftliche Forschungsanwendungen
Tetramethyl 4,4’,4’‘,4’‘’-[[2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl]tetrabenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Wirkmechanismus
The mechanism of action of Tetramethyl 4,4’,4’‘,4’‘’-[[2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl]tetrabenzoate involves its interaction with specific molecular targets and pathways. The bi(1,3-dithiolylidene) core is known to interact with electron-rich sites in biological molecules, potentially disrupting their normal function. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetramethyl 4,4’,4’‘,4’‘’-[[2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl]tetrabenzoate
- Tetramethyl 4,4’,4’‘,4’‘’-[[2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl]tetrabenzonitrile
- Tetramethyl 4,4’,4’‘,4’‘’-[[2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl]tetrakis(benzoic acid)
Uniqueness
Tetramethyl 4,4’,4’‘,4’‘’-[[2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl]tetrabenzoate is unique due to its specific arrangement of benzoate groups and the bi(1,3-dithiolylidene) core. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C38H28O8S4 |
|---|---|
Molekulargewicht |
740.9 g/mol |
IUPAC-Name |
methyl 4-[2-[4,5-bis(4-methoxycarbonylphenyl)-1,3-dithiol-2-ylidene]-5-(4-methoxycarbonylphenyl)-1,3-dithiol-4-yl]benzoate |
InChI |
InChI=1S/C38H28O8S4/c1-43-33(39)25-13-5-21(6-14-25)29-30(22-7-15-26(16-8-22)34(40)44-2)48-37(47-29)38-49-31(23-9-17-27(18-10-23)35(41)45-3)32(50-38)24-11-19-28(20-12-24)36(42)46-4/h5-20H,1-4H3 |
InChI-Schlüssel |
PDAJKOJRHVSJPO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(SC(=C3SC(=C(S3)C4=CC=C(C=C4)C(=O)OC)C5=CC=C(C=C5)C(=O)OC)S2)C6=CC=C(C=C6)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


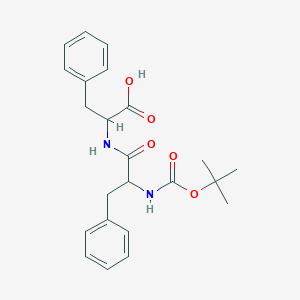
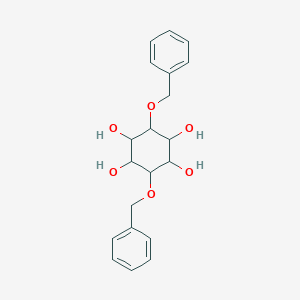
![4-benzoyl-N-[1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]benzamide](/img/structure/B15123491.png)
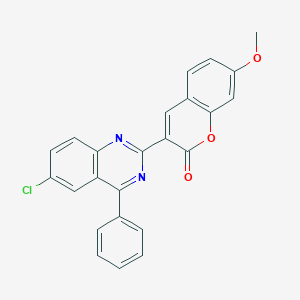
![Carbamic acid, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester](/img/structure/B15123511.png)

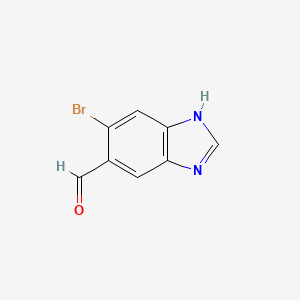
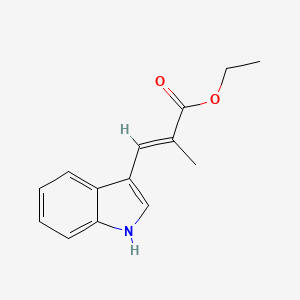
![(S)-1-[(R)-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-piperazine](/img/structure/B15123525.png)
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]ethan-1-one](/img/structure/B15123532.png)
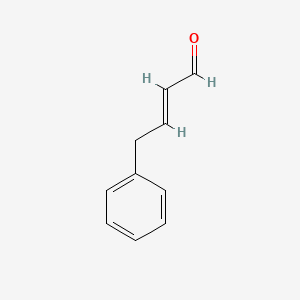
![(3aR,5R)-3a,4,5,7-tetrahydro-5-methyl-3H-pyrano[3,4-c]isoxazole](/img/structure/B15123543.png)
![N-[1-(Cyanomethyl)cyclopropyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B15123548.png)

